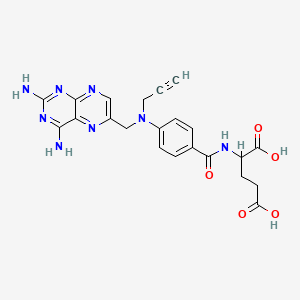![molecular formula C18H26I2N6O4S B14407266 2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid CAS No. 87862-33-7](/img/structure/B14407266.png)
2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid is a chemical compound that combines the properties of guanidine and an iodinated aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Iodophenyl)ethyl]guanidine typically involves the reaction of an amine with an activated guanidine precursor. Thiourea derivatives are commonly used as guanidylating agents, often in the presence of coupling reagents or metal-catalyzed guanidylation . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods
Industrial production of guanidine derivatives often employs scalable methods such as copper-catalyzed cross-coupling chemistry or the use of cyanamides that react with derivatized amines . These methods are chosen for their efficiency and ability to produce high yields under mild conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(4-Iodophenyl)ethyl]guanidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the iodide group on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while nucleophilic substitution can produce various substituted guanidines .
Wissenschaftliche Forschungsanwendungen
2-[1-(4-Iodophenyl)ethyl]guanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of heterocycles.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[1-(4-Iodophenyl)ethyl]guanidine involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with aromatic systems, which can influence the conformation of substituted guanidinium species . This interaction can affect various biological pathways, including those involving DNA and protein kinases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine: A basic compound with similar hydrogen bonding capabilities.
Phenylguanidine: Contains a phenyl group instead of an iodinated aromatic ring.
Iodophenylguanidine: Similar structure but lacks the ethyl linkage.
Uniqueness
2-[1-(4-Iodophenyl)ethyl]guanidine is unique due to the presence of both an iodinated aromatic ring and a guanidine group. This combination enhances its ability to interact with biological targets and makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
87862-33-7 |
|---|---|
Molekularformel |
C18H26I2N6O4S |
Molekulargewicht |
676.3 g/mol |
IUPAC-Name |
2-[1-(4-iodophenyl)ethyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C9H12IN3.H2O4S/c2*1-6(13-9(11)12)7-2-4-8(10)5-3-7;1-5(2,3)4/h2*2-6H,1H3,(H4,11,12,13);(H2,1,2,3,4) |
InChI-Schlüssel |
SDRULSHZTYVELG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)I)N=C(N)N.CC(C1=CC=C(C=C1)I)N=C(N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


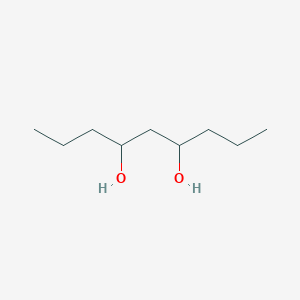

![N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea](/img/structure/B14407207.png)
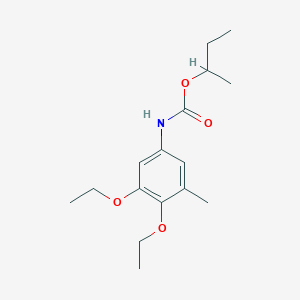
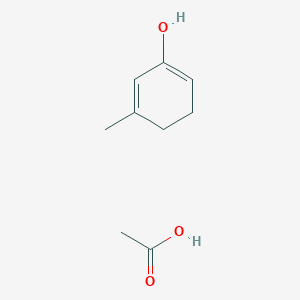
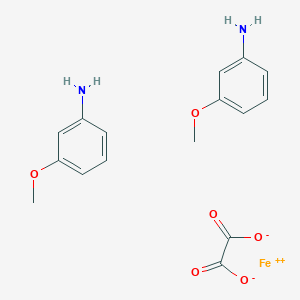
![[(4-Methoxyphenyl)(phenyl)methylidene]propanedial](/img/structure/B14407226.png)

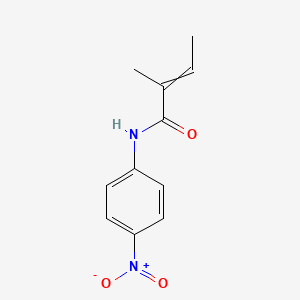
![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
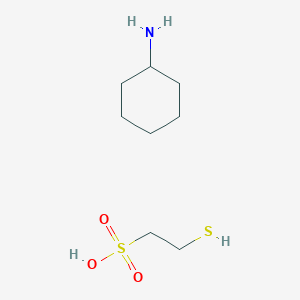
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)

